

# Technical Guide: Comparative Analysis of Nitromesitylene Derivatives

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## Compound of Interest

Compound Name: 2-Nitromesitylene

CAS No.: 603-71-4

Cat. No.: B1583763

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## Focus: 2-Nitromesitylene (Mono) vs. 2,4-Dinitromesitylene (Di)[1]

### Executive Summary & Structural Logic

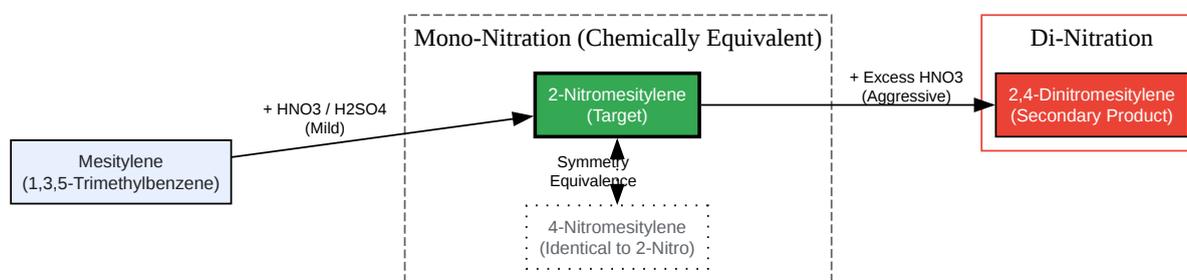
The nitration of mesitylene is governed by the "Mesityl Effect"—extreme steric hindrance provided by the two ortho-methyl groups flanking the nitro group.[2] This steric crowding forces the nitro group out of planarity with the benzene ring, decoupling the

-system and altering reactivity compared to standard nitroaromatics (like nitrobenzene or nitrotoluene).[2]

- **2-Nitromesitylene:** The primary kinetic product.[1][2] Used as a precursor for sterically hindered anilines (Mesidine) and specialized ligands.
- **2,4-Dinitromesitylene:** The thermodynamic over-nitration product. Often considered an impurity in fine chemical synthesis but valuable in energetics and explosives chemistry.[2]

### Structural Isomerism Visualization

The following diagram illustrates the reaction pathway and the symmetry that makes "4-nitro" identical to "2-nitro" in the mono-substitution step, but distinct in the di-substitution step.



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Caption: Reaction pathway showing the equivalence of 2- and 4- positions in the mono-nitration step and the progression to the di-nitro species.

## Comparative Performance Data

The following table contrasts the physicochemical properties of the Mono- and Di- derivatives. The "Steric Twist" is a critical parameter affecting UV absorption and reduction potential.[2]

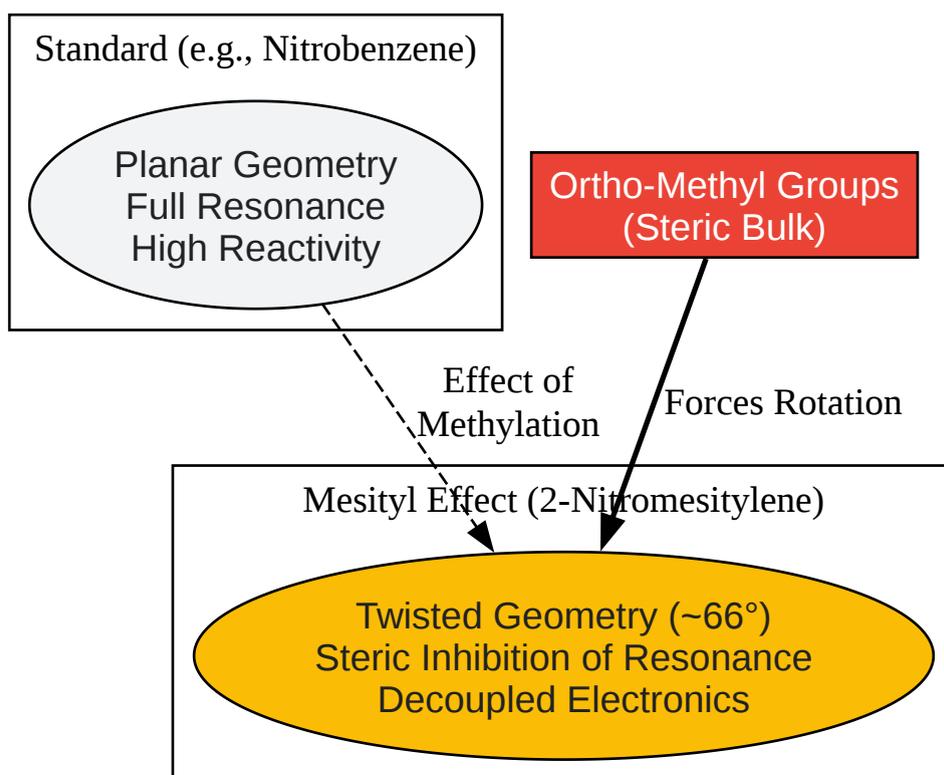
Feature	2-Nitromesitylene (Mono)	2,4-Dinitromesitylene (Di)	Significance in R&D
CAS Number	603-71-4	603-72-5	Identification
Molecular Weight	165.19 g/mol	210.19 g/mol	Stoichiometry calculations
Melting Point	44 °C	86–88 °C	Purification via fractional crystallization
Nitro Group Twist	~66° (Out of plane)	>70° (Highly distorted)	Steric Inhibition of Resonance: The nitro group cannot conjugate with the ring, reducing electronic withdrawal effects. <a href="#">[1]</a>
Reduction Potential	More negative (Harder to reduce)	Less negative (Easier to reduce)	The twisted nitro group is electronically decoupled, making catalytic hydrogenation slower than planar nitroarenes.
Solubility (EtOH)	High	Moderate	Separation basis during recrystallization. <a href="#">[1]</a>
Reactivity	Susceptible to benzylic oxidation	Resistant to further electrophilic attack	Mono-species can be oxidized to carboxylic acids; Di-species is deactivated. <a href="#">[1]</a>

## Mechanism: Steric Inhibition of Resonance

In standard nitrobenzene, the nitro group is coplanar with the ring, allowing resonance stabilization.[2] In **2-Nitromesitylene**, the bulky ortho-methyl groups clash with the oxygens of the nitro group.[2]

Consequence for Drug Design:

- **Reduced Basicity of Anilines:** When **2-nitromesitylene** is reduced to Mesidine (2,4,6-trimethylaniline), the amino group is also twisted. This makes Mesidine a weaker base and a weaker nucleophile than typical anilines, which is useful for creating hydrolytically stable amides (e.g., in local anesthetics like Lidocaine analogues).
- **UV/Vis Shift:** The loss of conjugation causes a hypsochromic shift (blue shift) in the absorption spectrum compared to planar isomers.[2]



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Caption: Visualizing the 'Mesityl Effect' where ortho-methyls force the nitro group out of planarity.

## Experimental Protocols

To ensure scientific integrity, the following protocols distinguish between generating the Mono-product (**2-Nitromesitylene**) and the Di-product.

### Protocol A: Selective Mono-Nitration (Targeting 2-Nitromesitylene)

Goal: Maximize Mono-yield, minimize Di-impurity.[1]

Reagents:

- Mesitylene (1.0 eq)[1][3]
- Nitric Acid (HNO<sub>3</sub>, 70%, 1.05 eq)
- Acetic Anhydride (Solvent/Dehydrating agent)[1]

Methodology:

- Setup: Equip a 3-neck flask with a thermometer, addition funnel, and magnetic stirrer.
- Solvent System: Dissolve Mesitylene in Acetic Anhydride at 0°C. Rationale: Acetic anhydride generates the active nitrating species (acetyl nitrate) which is milder than nitronium tetrafluoroborate, improving selectivity.[2]
- Addition: Add HNO<sub>3</sub> dropwise, maintaining internal temperature below 10°C.
  - Critical Control Point: Exceeding 20°C promotes di-nitration.[1]
- Quench: Pour mixture onto crushed ice.
- Purification: The product precipitates as a yellow solid (or oil that solidifies).[2] Recrystallize from Methanol.
  - Note: 2,4-Dinitromesitylene is less soluble in cold methanol and may crystallize out first if present; filter it off to leave the pure Mono-product in the filtrate.[2]

## Protocol B: Synthesis of 2,4-Dinitromesitylene

Goal: Force di-substitution.[1]

Reagents:

- Mesitylene (1.0 eq)[1][3]
- Fuming Nitric Acid (90%+, Excess)[3][4]
- Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, Catalyst)

Methodology:

- Mixed Acid Preparation: Prepare a standard nitrating mixture (H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> 1:1 v/v) at 0°C.
- Addition: Add Mesitylene slowly.
- Heating: Unlike the Mono-protocol, allow the reaction to warm to room temperature or heat gently to 50°C for 1 hour.
- Isolation: Pour onto ice. The crude product will contain significant amounts of the dinitro compound.[2]
- Purification: Recrystallize from Ethanol. The dinitro compound has a significantly higher melting point (86°C) than the mono (44°C), making separation straightforward.[2]

## References & Authority

The following references support the mechanistic claims regarding steric inhibition and synthetic protocols.

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